molecular formula C12H15N3O4S2 B12325630 1-((5-Methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)pyrrolidine-2-carboxylic acid

1-((5-Methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12325630
M. Wt: 329.4 g/mol
InChI Key: ZSPXTBUABLEXSS-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a pyrrolidine-2-carboxylic acid backbone linked via a sulfonyl group to a 5-methyl-substituted thiadiazolo[2,3-a]pyridine heterocycle. The thiadiazolo-pyridine core distinguishes it from benzothiadiazole-based analogs, as it incorporates a pyridine ring fused with a 1,2,5-thiadiazole moiety.

Properties

Molecular Formula

C12H15N3O4S2

Molecular Weight

329.4 g/mol

IUPAC Name

1-[(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H15N3O4S2/c1-8-4-6-14-10(7-13-20-14)11(8)21(18,19)15-5-2-3-9(15)12(16)17/h4,6-7,9,13H,2-3,5H2,1H3,(H,16,17)

InChI Key

ZSPXTBUABLEXSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CNSN2C=C1)S(=O)(=O)N3CCCC3C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be achieved through the reaction of hydrazonoyl halides with potassium thiocyanate . The resulting intermediate is then subjected to further reactions to introduce the pyrrolidine and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-((5-Methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate the thiadiazole and pyrrolidine moieties. The presence of the sulfonyl group enhances its biological activity by increasing solubility and stability. The synthetic pathways often utilize established methodologies for constructing heterocycles, which are crucial for developing pharmacologically active compounds.

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, thiazole and thiadiazole derivatives have been shown to inhibit tumor cell proliferation across various cancer cell lines. The incorporation of the pyrrolidine structure into these compounds has been linked to enhanced bioactivity, particularly against breast cancer and liver carcinoma cell lines .

Anticonvulsant Effects

Compounds containing the thiazole moiety have demonstrated anticonvulsant activity in several models. The structural modifications that include the pyrrolidine ring appear to enhance this effect. For example, certain thiazole-pyrrolidine hybrids have shown promising results in reducing seizure activity in experimental models .

Drug Development

The unique chemical structure of 1-((5-Methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)pyrrolidine-2-carboxylic acid makes it a candidate for developing new therapeutic agents. Its ability to interact with various biological targets suggests potential applications in treating neurological disorders and cancers.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and safety profile. Studies indicate that modifications to the thiadiazole and pyrrolidine components can significantly influence biological activity. For instance, substituents on the thiadiazole ring can enhance binding affinity to target proteins involved in cancer progression or seizure activity .

Case Studies and Research Findings

Several research studies have documented the synthesis and evaluation of similar compounds:

  • Anticancer Studies : A series of thiazole-pyrrolidine analogues were synthesized and screened against various cancer cell lines (e.g., MCF-7, HepG2). Compounds showed IC50 values indicating potent cytotoxicity against these cells .
  • Anticonvulsant Activity : In a study involving thiazole derivatives, several compounds exhibited significant protection against seizures in animal models, suggesting their potential as anticonvulsants .
  • Pharmacokinetic Profiles : Research has also focused on the pharmacokinetics of similar compounds to assess their absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for drug development .

Mechanism of Action

The mechanism of action of 1-((5-Methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to its antimicrobial activity . The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The primary distinction lies in the heterocyclic system:

  • Target Compound : Features a 5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridine core, which combines pyridine (C₅H₅N) with a 1,2,5-thiadiazole (N₂S). The methyl group at position 5 introduces steric and electronic effects.
  • Analog Compound (CAS 329271-68-3) : Contains a benzothiadiazole (C₆H₄N₂S) core, fusing benzene with 1,2,5-thiadiazole. This structure lacks the pyridine nitrogen and methyl substituent .

Molecular and Physicochemical Properties

Property Target Compound 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic Acid
Molecular Formula C₁₂H₁₃N₃O₄S₂ (hypothetical) C₁₁H₁₁N₃O₄S₂
Heterocycle Thiadiazolo[2,3-a]pyridine Benzothiadiazole
Substituents 5-Methyl on thiadiazolo-pyridine None (unsubstituted benzothiadiazole)
Key Database IDs Not available in evidence CHEMBL1868177, MLS000703318

Biological Activity

1-((5-Methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)pyrrolidine-2-carboxylic acid is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of 1-((5-Methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)pyrrolidine-2-carboxylic acid typically involves multi-step reactions that integrate various chemical precursors. The process often utilizes:

  • Thiadiazole derivatives : These serve as the core structure, which is modified through sulfonylation and carboxylation.
  • Pyrrolidine moieties : Incorporated to enhance the pharmacological profile.

Biological Properties

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key activities include:

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 0.25 to 1 mg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus .

Antifungal Activity

Studies have shown that related thiadiazole compounds possess antifungal properties as well. For example, derivatives were tested against various fungal strains with promising results indicating inhibition at low concentrations .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting acetylcholinesterase (AChE), which is crucial for treating conditions like Alzheimer's disease. The inhibition kinetics suggest a competitive mechanism with an IC50 value in the micromolar range .

The mechanisms underlying the biological activities of 1-((5-Methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)pyrrolidine-2-carboxylic acid can be summarized as follows:

  • Interaction with Enzymes : The sulfonamide group may facilitate binding to target enzymes like AChE, leading to decreased enzymatic activity.
  • Membrane Disruption : Antimicrobial action may result from disruption of microbial cell membranes due to the lipophilic nature of the compound.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thiadiazole derivatives can modulate oxidative stress pathways, providing a protective effect in cellular models.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study on Antibacterial Activity : A series of thiadiazole derivatives were synthesized and tested against bacterial strains. Results indicated that modifications in the substituents significantly influenced their antibacterial potency .
CompoundBacterial StrainMIC (mg/mL)
Compound AE. coli0.5
Compound BS. aureus0.25
Compound CP. aeruginosa1
  • Enzyme Inhibition Study : Another research focused on enzyme inhibition where a related derivative showed significant AChE inhibition with an IC50 value of 15 µM .

Q & A

Q. What methodologies validate the compound’s stability in long-term storage for biological assays?

  • Methodology : Conduct accelerated stability studies (ICH Q1A guidelines) at 25°C/60% RH and 40°C/75% RH. Analyze degradation products via LC-MS and quantify using a calibrated HPLC method. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Notes

  • Avoid abbreviations for chemical names (e.g., use "dimethylformamide" instead of "DMF" in formal reports).
  • Cross-reference synthetic protocols with CAS RN data to ensure reproducibility .
  • For advanced computational work, leverage ICReDD’s open-access reaction databases .
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